molecular formula C22H27BrN4OS B10955764 5-{3-[(4-bromophenoxy)methyl]phenyl}-4-[3-(diethylamino)propyl]-4H-1,2,4-triazole-3-thiol

5-{3-[(4-bromophenoxy)methyl]phenyl}-4-[3-(diethylamino)propyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B10955764
M. Wt: 475.4 g/mol
InChI Key: CNRIBRSINWTKJN-UHFFFAOYSA-N
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Description

5-{3-[(4-BROMOPHENOXY)METHYL]PHENYL}-4-[3-(DIETHYLAMINO)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[(4-BROMOPHENOXY)METHYL]PHENYL}-4-[3-(DIETHYLAMINO)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps. One common method involves the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the bromophenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

5-{3-[(4-BROMOPHENOXY)METHYL]PHENYL}-4-[3-(DIETHYLAMINO)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its triazole moiety, which is known for its pharmacological activities.

Mechanism of Action

The mechanism of action of 5-{3-[(4-BROMOPHENOXY)METHYL]PHENYL}-4-[3-(DIETHYLAMINO)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is not well-documented. triazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound’s unique structure allows it to engage in various interactions, potentially affecting multiple pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of the target compound.

    5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6 (1H,3H,5H)-tri-one: Another triazole derivative with different substituents.

Uniqueness

The uniqueness of 5-{3-[(4-BROMOPHENOXY)METHYL]PHENYL}-4-[3-(DIETHYLAMINO)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H27BrN4OS

Molecular Weight

475.4 g/mol

IUPAC Name

3-[3-[(4-bromophenoxy)methyl]phenyl]-4-[3-(diethylamino)propyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C22H27BrN4OS/c1-3-26(4-2)13-6-14-27-21(24-25-22(27)29)18-8-5-7-17(15-18)16-28-20-11-9-19(23)10-12-20/h5,7-12,15H,3-4,6,13-14,16H2,1-2H3,(H,25,29)

InChI Key

CNRIBRSINWTKJN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(=NNC1=S)C2=CC=CC(=C2)COC3=CC=C(C=C3)Br

Origin of Product

United States

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